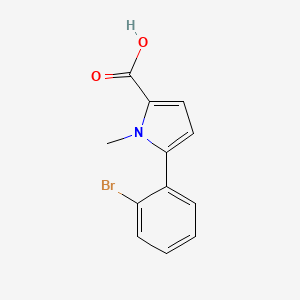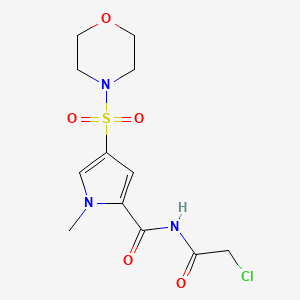
(R)-1-N-Boc-3-methanesulfonyloxypiperidine
Overview
Description
(R)-1-N-Boc-3-methanesulfonyloxypiperidine, also known as (R)-1-N-tert-butoxycarbonyl-3-methanesulfonyloxypiperidine, is an organosulfur compound with a wide range of applications in scientific research. It is a chiral compound, meaning it has two mirror-image versions of the same molecule, and is used in the synthesis of many other compounds. It is also used in the synthesis of pharmaceuticals, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, (R)-1-N-Boc-3-methanesulfonyloxypiperidine has been implicated in facilitating stereo- and regioselective coupling reactions. For instance, borinic acid-catalyzed couplings of glycosyl methanesulfonates with pyranoside and furanoside acceptors have been demonstrated to proceed with high selectivity under mild conditions, leveraging methanesulfonyl derivatives for the synthesis of complex carbohydrates (D’Angelo & Taylor, 2016).
Combinatorial Chemistry
The compound has also found use in the synthesis of novel scaffolds for combinatorial chemistry. For example, orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from a related piperidine building block, highlight the versatility of (R)-1-N-Boc-3-methanesulfonyloxypiperidine in constructing triazolyl-substituted aminopiperidines with potential applications in drug discovery (Schramm et al., 2010).
Environmental and Material Science
Beyond organic synthesis, this compound’s derivatives have been involved in environmental and material science research. The study on heterogeneous activation of persulfate for degradation of pollutants under visible light irradiation involves methanesulfonyl derivatives, indicating its potential role in environmental cleanup processes (Liu et al., 2018).
Bioreductive Production
Efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, showcasing its importance in biocatalysis and industrial production, has been demonstrated. A carbonyl reductase from Kluyveromyces marxianus showed excellent catalytic activity for producing this compound, underscoring its significance in biotechnological applications (Chen et al., 2017).
Methane and Methanesulfonic Acid Metabolism
Research on microbial metabolism of methanesulfonic acid highlights the biogeochemical importance of methanesulfonyl compounds. This work sheds light on how methanesulfonate is utilized by aerobic bacteria as a sulfur source, linking (R)-1-N-Boc-3-methanesulfonyloxypiperidine to broader ecological and environmental contexts (Kelly & Murrell, 1999).
properties
IUPAC Name |
tert-butyl (3R)-3-methylsulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652325 | |
| Record name | tert-Butyl (3R)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-N-Boc-3-methanesulfonyloxypiperidine | |
CAS RN |
404577-34-0 | |
| Record name | tert-Butyl (3R)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYLETHYL (3R)-3-[(METHYLSULFONYL)OXY]-1-PIPERIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1517589.png)

![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)

![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)

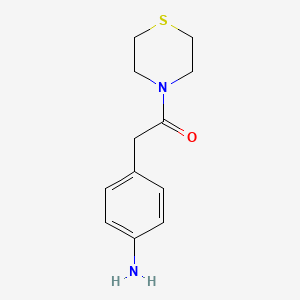
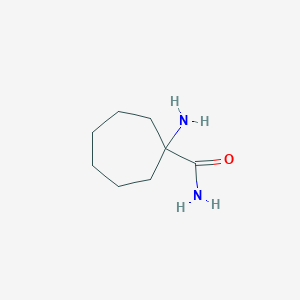

![N-[(2-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1517604.png)
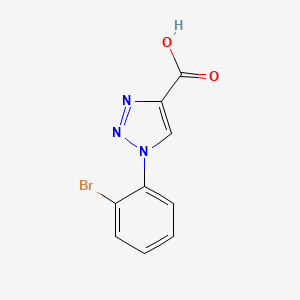
![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)
